BayCysLT2

説明

BayCysLT2 is a cysteinyl leukotriene 2 (CysLT2) receptor antagonist . It selectively inhibits calcium mobilization induced by leukotriene D4 (LTD4) in HEK293 cells expressing human CysLT2 receptors over HEK293 cells expressing CysLT1 receptors when used at a concentration of 100 nM .

Molecular Structure Analysis

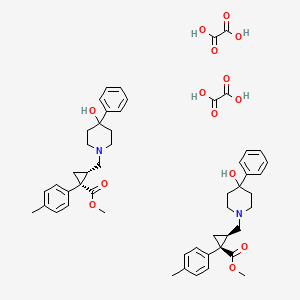

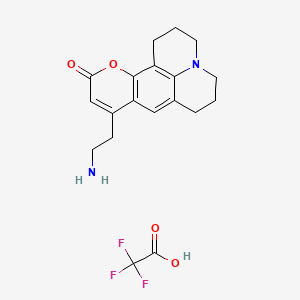

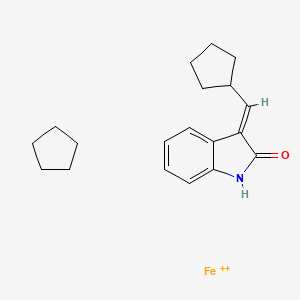

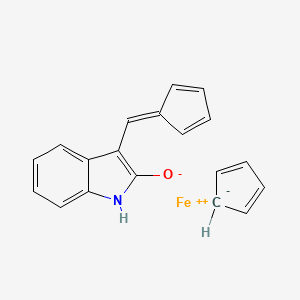

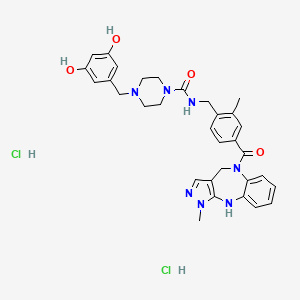

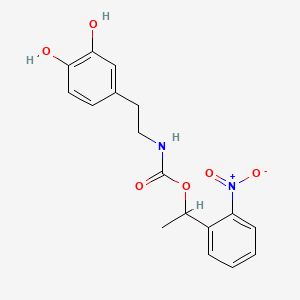

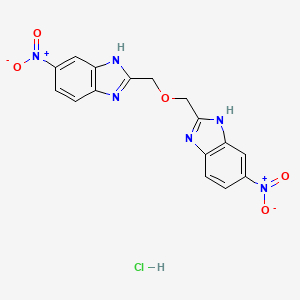

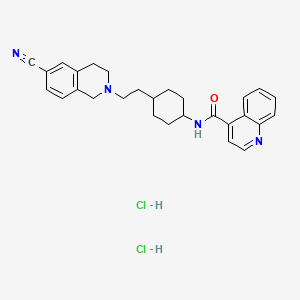

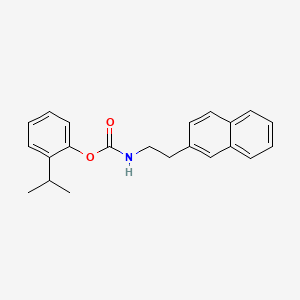

The molecular formula of BayCysLT2 is C34H39NO8 . The formal name is 3-[[(3-carboxycyclohexyl)amino]carbonyl]-4-[3-[4-(4-phenoxybutoxy)phenyl]propoxy]-benzoic acid . The InChI code is InChI=1S/C34H39NO8/c36-32(35-27-10-6-9-25(22-27)33(37)38)30-23-26(34(39)40)15-18-31(30)43-21-7-8-24-13-16-29(17-14-24)42-20-5-4-19-41-28-11-2-1-3-12-28/h1-3,11-18,23,25,27H,4-10,19-22H2,(H,35,36)(H,37,38)(H,39,40) .

Physical And Chemical Properties Analysis

The molecular weight of BayCysLT2 is 589.7 g/mol . It is soluble in DMF and DMSO .

Relevant Papers

- “A Dual Role for Cysteinyl Leukotriene Receptors in the Pathogenesis of Corneal Infection” discusses the role of CysLT2 in the pathogenesis of corneal infection .

- “CysLTR2 antagonists BayCysLT2 and HAMI3379 have limited efficacy as inverse agonists” discusses the efficacy of BayCysLT2 as an inverse agonist .

科学的研究の応用

CysLT2 Receptor Antagonist

BayCysLT2 is a cysteinyl leukotriene 2 (CysLT2) receptor antagonist . It selectively inhibits calcium mobilization induced by leukotriene D4 (LTD4) in HEK293 cells expressing human CysLT2 receptors .

Cardiovascular Research

BayCysLT2 has been used in cardiovascular research. It reverses LTC4-induced increases in coronary artery perfusion pressure and decreases in contractility in isolated perfused guinea pig hearts .

Myocardial Ischemia/Reperfusion Injury

In vivo, BayCysLT2 reduces infarct volume in a human CysLT2 receptor transgenic mouse model of myocardial ischemia and reperfusion injury induced by left anterior descending coronary artery (LAD) ligation .

Inflammatory Mediator

Cysteinyl leukotrienes (CysLTs), to which BayCysLT2 is an antagonist, are inflammatory mediators associated with neuronal injury after brain ischemia .

Neuroprotection

BayCysLT2 has shown neuroprotective effects. It has been found to protect astrocytes from ischemic injury .

Vascular Permeability

BayCysLT2 has been found to inhibit LTD4-induced Evans blue dye leakage in the mouse ear vasculature, indicating a role in regulating vascular permeability .

作用機序

Target of Action

BayCysLT2 is a selective and potent antagonist of the Cysteinyl Leukotriene Receptor 2 (CysLT2) . CysLT2 is a G protein-coupled receptor that, when bound to its Cysteinyl Leukotriene (CysLT) ligands, activates the Gq alpha subunit and/or Ga subunit of its coupled G protein, depending on the cell type .

Mode of Action

BayCysLT2 inhibits the binding of LTD4, a type of CysLT, to CysLT2 receptors . This inhibition prevents the activation of the Gq alpha subunit and/or Ga subunit of the G protein, thereby blocking the downstream signaling pathways that would normally be triggered by the binding of CysLTs to CysLT2 .

Biochemical Pathways

The primary biochemical pathway affected by BayCysLT2 is the Cysteinyl Leukotriene signaling pathway . By blocking the activation of CysLT2, BayCysLT2 prevents the downstream effects of CysLT signaling, which include the promotion of inflammation and the modulation of immune responses .

Pharmacokinetics

As a synthetic organic compound , it is likely to have pharmacokinetic properties similar to other compounds in its class

Result of Action

The primary result of BayCysLT2’s action is the reduction of inflammation and modulation of immune responses. For example, in a mouse model of myocardial infarction, BayCysLT2 has been shown to attenuate damage by reducing cell adhesion molecules and leukocyte infiltration into the myocardium, both of which are central to the acute inflammatory response after myocardial infraction .

Action Environment

The efficacy and stability of BayCysLT2 can be influenced by various environmental factors. For instance, in the context of corneal infection, the expression levels of CysLT1 and CysLT2 were found to be significantly higher in uninfected corneas of both mouse strains as opposed to during infection, suggesting a role in homeostatic maintenance within the eye This indicates that the local tissue environment can significantly impact the action of BayCysLT2

特性

IUPAC Name |

3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-phenoxybutoxy)phenyl]propoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39NO8/c36-32(35-27-10-6-9-25(22-27)33(37)38)30-23-26(34(39)40)15-18-31(30)43-21-7-8-24-13-16-29(17-14-24)42-20-5-4-19-41-28-11-2-1-3-12-28/h1-3,11-18,23,25,27H,4-10,19-22H2,(H,35,36)(H,37,38)(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPAULTWHHPIHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)NC(=O)C2=C(C=CC(=C2)C(=O)O)OCCCC3=CC=C(C=C3)OCCCCOC4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693986 | |

| Record name | 3-[(3-Carboxycyclohexyl)carbamoyl]-4-{3-[4-(4-phenoxybutoxy)phenyl]propoxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

712313-33-2 | |

| Record name | 3-[(3-Carboxycyclohexyl)carbamoyl]-4-{3-[4-(4-phenoxybutoxy)phenyl]propoxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: How does BayCysLT2 interact with CysLT2R and what are the downstream effects of this interaction?

A1: BayCysLT2 acts as a selective antagonist for CysLT2R [, ]. This means that it binds to the receptor and blocks the binding of cysteinyl leukotrienes, such as LTD4, preventing their biological effects []. This antagonism has been shown to inhibit several downstream events:

- Reduced endothelial permeability: By blocking CysLT2R, BayCysLT2 inhibits Rho-dependent myosin light chain 2 activation and stabilizes vascular endothelial (VE)-cadherin, leading to reduced vascular leakiness [].

- Inhibited tumor angiogenesis: BayCysLT2 treatment decreases tumor vessel density and improves pericyte coverage, suggesting an anti-angiogenic effect mediated by CysLT2R antagonism [].

- Reduced inflammation and neutrophil infiltration: In myocardial ischemia/reperfusion models, BayCysLT2 decreased the expression of leukocyte adhesion molecules and reduced neutrophil infiltration in treated mice [].

Q2: What is the evidence that BayCysLT2 is selective for CysLT2R over CysLT1R?

A2: Studies employing various methods demonstrated the selectivity of BayCysLT2 for CysLT2R:

- β-galactosidase–β-arrestin complementation assay: BayCysLT2 showed approximately 20-fold higher potency for CysLT2R compared to the dual CysLT1R/CysLT2R antagonist Bay-u9773 [].

- Intracellular calcium mobilization assay: BayCysLT2 exhibited over 500-fold greater selectivity for CysLT2R compared to CysLT1R in response to cysteinyl leukotriene stimulation [].

Q3: What are the potential therapeutic applications of BayCysLT2 based on the presented research?

A3: The research suggests that BayCysLT2, through its selective antagonism of CysLT2R, holds promise for the development of novel therapies for:

- Cancer: By inhibiting tumor angiogenesis and metastasis, BayCysLT2 presents a potential therapeutic target for various cancers [].

- Cardiovascular diseases: The ability of BayCysLT2 to attenuate myocardial ischemia/reperfusion injury suggests its potential for treating heart attacks and other cardiovascular conditions [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。